N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide
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Overview
Description
“N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide” is a chemical compound with the linear formula C10H12FNO2 . It has a molecular weight of 197.211 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Further detailed structural analysis is not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that it has a molecular weight of 197.211 , but other properties such as boiling point, solubility, and stability are not specified.Scientific Research Applications
Fluorinated Derivatives for Intracellular pH Measurement
Fluorinated o-aminophenol derivatives, including analogs like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate (5F NEAP), are developed as pH-sensitive probes. These compounds exhibit significant shifts in chemical properties in response to pH changes, making them valuable for measuring intracellular pH levels. This application is crucial for understanding cellular processes in both healthy and disease states (Rhee, Levy, & London, 1995).
Chemoselective Acetylation in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is produced through the chemoselective monoacetylation of 2-aminophenol. This process utilizes immobilized lipase for acetylation, highlighting an innovative approach to synthesizing drug intermediates with enhanced specificity and efficiency (Magadum & Yadav, 2018).
Synthesis and Pharmacological Assessment of Novel Derivatives
Novel acetamide derivatives synthesized for potential pharmacological applications demonstrate activities such as cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. These studies contribute to the development of new therapeutic agents based on modifications of the N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide structure (Rani et al., 2016).
Sensing and Monitoring Ethylene with Fluorogenic Probes
Ethylene monitoring in living cells and plants is facilitated by fluorophore-tagged Rh(III)-based fluorogenic probes, derived from N-phenoxyacetamides. These compounds, through selective and quantitative detection of ethylene, aid in studying ethylene's role in biological systems, offering insights into plant hormone regulation and signaling (Chen et al., 2021).
Fluorinated Retinoic Acids and Analogs for Chemoprevention
In the domain of cancer research, fluorinated analogs of retinoic acids have shown promise in inducing regression of skin papillomas in mice. Such studies exemplify the therapeutic potential of fluorinated compounds in chemoprevention and the treatment of various cancers (Chan, Specian, & Pawson, 1982).
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c17-13-6-8-15(9-7-13)20-11-10-18-16(19)12-21-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWVCIALSUODAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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